![molecular formula C13H22BrNO2 B2469437 Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1305323-19-6](/img/structure/B2469437.png)

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound with a molecular weight of 212.29 . It is also known as “tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate” and has the Inchi Code 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .

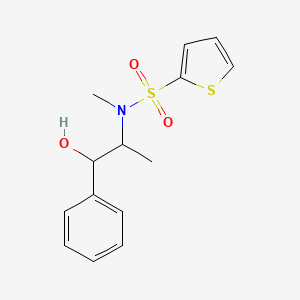

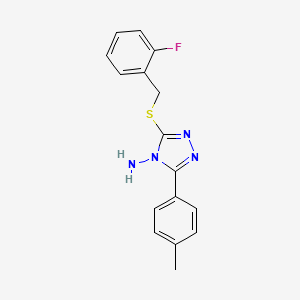

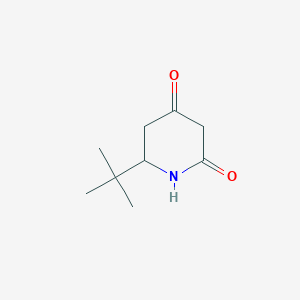

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H20N2O2 . It belongs to the class of organic compounds known as diazabicyclo[3.2.1]octanes, which are characterized by a bicyclic structure containing two nitrogen atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . The storage temperature is normal .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has been a focus in the synthesis of various compounds. For instance, Moriguchi et al. (2014) synthesized a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester. This compound was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry and its structure was determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

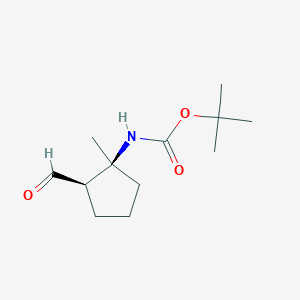

Asymmetric Synthesis

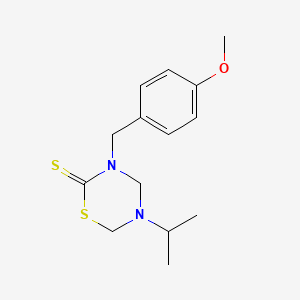

The compound has been used in asymmetric synthesis approaches. Brock et al. (2012) reported the ring-closing iodoamination of a related compound, tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylates, to produce 8-azabicyclo[3.2.1]octane scaffolds, subsequently leading to the synthesis of (+)-pseudococaine hydrochloride (Brock et al., 2012).

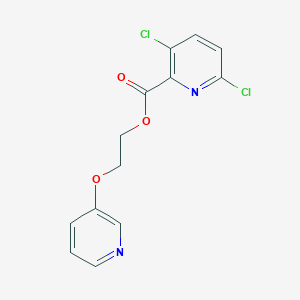

Combinatorial Synthesis

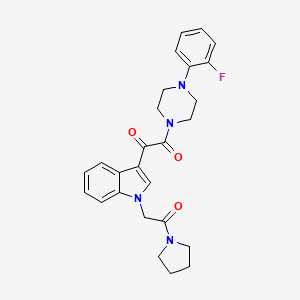

Pedersen et al. (2004) utilized a variant of this compound in the combinatorial synthesis of benztropine analogues. This involved a key step of radical azidonation leading to the creation of a library of compounds for evaluation as monoamine transporter inhibitors (Pedersen et al., 2004).

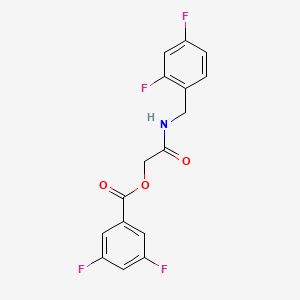

Chemical Transformations and Reactions

The compound is significant in various chemical transformations and reactions. Baylis & Thomas (2007) used a similar structure in mesylation and elimination reactions to produce a range of chemical structures including cyclopropanes and alkene derivatives (Baylis & Thomas, 2007).

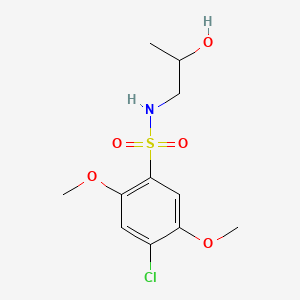

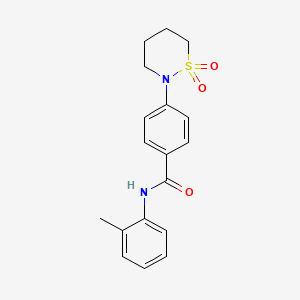

Nematicidal Activity

In the realm of agricultural chemistry, Xu et al. (2021) synthesized novel derivatives of 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-Ones, derived from 5-HT3 receptor antagonists, which displayed nematicidal activity against pinewood nematodes and root-knot nematodes (Xu et al., 2021).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-4-5-11(15)7-9(6-10)8-14/h9-11H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHILBGFDQGODV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(bromomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,4-dimethylphenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2469359.png)

![2-[(2,4-Dimethoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2469371.png)

![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2469373.png)

![6-(4-Ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469374.png)